5-acetyl-6-(2-furyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
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Overview
Description
WAY-324703 is a synthetic compound known for its potential applications in various scientific fields. Its chemical structure is defined by the presence of a furan ring, a methoxyphenyl group, and a hexahydro-dibenzodiazepinone core. The compound’s molecular formula is C26H24N2O4, and it has a molecular weight of 428.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-324703 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Methoxyphenyl Group: This step involves a substitution reaction where the methoxyphenyl group is introduced to the intermediate compound.
Formation of the Hexahydro-dibenzodiazepinone Core: This core structure is formed through a series of cyclization and reduction reactions.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of WAY-324703 may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
WAY-324703 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
WAY-324703 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of WAY-324703 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling, gene expression, and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
WAY-324703 can be compared with other similar compounds, such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-123456: Another compound with a similar core structure but different functional groups.
The uniqueness of WAY-324703 lies in its specific chemical structure, which imparts distinct properties and potential applications. Its furan ring and methoxyphenyl group contribute to its unique reactivity and biological activity.
If you have any specific questions or need further details, feel free to ask!
Properties
Molecular Formula |
C26H24N2O4 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
5-acetyl-6-(furan-2-yl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H24N2O4/c1-16(29)28-22-7-4-3-6-20(22)27-21-14-18(17-9-11-19(31-2)12-10-17)15-23(30)25(21)26(28)24-8-5-13-32-24/h3-13,18,26-27H,14-15H2,1-2H3 |
InChI Key |
VKWBHSAKGOIDEP-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=CO5 |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=CO5 |
Origin of Product |
United States |
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